Lipophilicity Reduction vs. 1,2,4-Oxadiazole Regioisomers
In a systematic matched-pair analysis of the AstraZeneca compound collection, 1,3,4-oxadiazole isomers exhibited consistently lower lipophilicity than their 1,2,4-oxadiazole counterparts. Across matched pairs, the 1,3,4-oxadiazole isomer showed approximately an order of magnitude lower logD (ΔlogD ≈ 1.0), representing a 10-fold reduction in distribution coefficient [1]. For 3-ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one, the predicted LogP is reported as 1.29 , while a structurally analogous 1,2,4-oxadiazole matched pair would be expected to exhibit a LogP in the range of 2.3–3.3.
| Evidence Dimension | Lipophilicity (logD / LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 1.29 |
| Comparator Or Baseline | 1,2,4-Oxadiazole matched pairs: ΔlogD ≈ +1.0 (estimated LogP ~2.3–3.3) |
| Quantified Difference | Approximately 1 log unit lower (~10× reduction in lipophilicity) |
| Conditions | Matched-pair analysis of AstraZeneca internal compound collection; LogP predicted via computational methods |
Why This Matters
Lower lipophilicity translates to improved aqueous solubility and reduced non-specific protein binding in in vitro assays, making 3-ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one more tractable for biochemical screening and hit validation workflows compared to its 1,2,4-oxadiazole analogs.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
